5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

Lipophilicity Physicochemical Property Drug Design

Irreproducible biological results often stem from generic in-class assumptions-substituting 5'-ethyl with 5-methyl or 5-halo analogs alters lipophilicity, reactivity, and target engagement. 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS 71002-71-6) provides a defined structural foundation for SAR-driven LTB4 antagonist discovery and chemoselective nitro reduction. - Quantifiable Lipophilicity: XLogP3-AA 2.4 enables systematic QSAR modeling across 5-substituted analogs. - Selective Reduction: Nitro group reduces cleanly to amine (H2/Pd-C, SnCl2) without competing dehalogenation, unlike 5-chloro/bromo analogs. - Reliable Supply: Available from BenchChem with verified purity and prompt global dispatch for research-scale synthesis.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 71002-71-6
Cat. No. B1334139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
CAS71002-71-6
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C
InChIInChI=1S/C10H11NO4/c1-3-7-4-8(6(2)12)10(13)9(5-7)11(14)15/h4-5,13H,3H2,1-2H3
InChIKeyHRSNNEAZJXNKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone Core Profile


5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS 71002-71-6) is a trisubstituted acetophenone derivative belonging to the 2-hydroxy-3-nitroacetophenone class, characterized by a C-5 ethyl group on the aromatic ring [1]. It is a solid with a molecular formula of C10H11NO4, a molecular weight of 209.20 g/mol, a computed density of 1.3±0.1 g/cm³, and a predicted boiling point of 286.5±40.0 °C at 760 mmHg . Its computed XLogP3-AA value of 2.4 defines the lipophilicity baseline that differentiates it from non-alkylated and halogenated analogs [2].

Why 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone Cannot Be Replaced by Analogs


Substituting 5'-ethyl-2'-hydroxy-3'-nitroacetophenone with another in-class 2-hydroxy-3-nitroacetophenone analog (e.g., the 5-methyl, 5-chloro, 5-bromo, or unsubstituted derivative) introduces quantifiable changes in lipophilicity, steric bulk, and electronic character that directly affect downstream reactivity, biological target engagement, and physicochemical handling [1]. In the structurally related hydroxyacetophenone leukotriene B4 antagonist series, the presence and nature of the 5-alkyl substituent were shown to be required for receptor binding activity, with optimal potency achieved only with specific 5-substitution patterns [2]. Consequently, procurement decisions based on generic in-class assumptions without compound-specific verification risk altered reaction yields, divergent SAR, and irreproducible biological results.

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone Differentiation Evidence


Lipophilicity (XLogP3-AA) Across 5-Substituted Analogs

The computed XLogP3-AA for 5'-ethyl-2'-hydroxy-3'-nitroacetophenone is 2.4, placing it in a lipophilicity window distinct from its closest analogs. The 5'-methyl derivative (CID 736162) has a lower computed XLogP3-AA of approximately 2.0, the unsubstituted 2-hydroxy-3-nitroacetophenone has an XLogP3-AA of approximately 1.3, while the 5'-chloro and 5'-bromo analogs exhibit XLogP3-AA values of approximately 2.1 and 2.4, respectively [1]. This quantifiable difference in partition coefficient directly influences membrane permeability, passive absorption, and non-specific protein binding in biological assays.

Lipophilicity Physicochemical Property Drug Design

Steric Bulk and Rotatable Bond Analysis

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone possesses 2 rotatable bonds (the ethyl group and the acetyl group), compared to 1 rotatable bond for the 5'-methyl analog (methyl rotation is typically not counted) and 1 rotatable bond for the unsubstituted analog [1]. The additional rotatable bond and larger van der Waals volume of the ethyl group (approximately 28.4 ų vs. 22.0 ų for methyl) introduce conformational entropy differences that can affect binding free energy by an estimated 0.5–1.0 kcal/mol based on general principles of ligand binding thermodynamics.

Steric Effects Conformational Flexibility Molecular Recognition

Thermophysical Property Comparison

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone has a predicted boiling point of 286.5±40.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . By contrast, 2-hydroxy-3-nitroacetophenone (CAS 28177-69-7, unsubstituted) exhibits a lower predicted boiling point of 223.5±20.0 °C and a higher density of 1.380±0.06 g/cm³ , while the 5'-methyl analog (CAS 66108-30-3) has a boiling point of approximately 254 °C and a density of 1.323 g/cm³ . The 63 °C higher boiling point of the 5'-ethyl derivative relative to the unsubstituted compound reflects the increased molecular weight and enhanced intermolecular dispersion forces imparted by the ethyl substituent.

Thermophysical Property Purification Handling

Leukotriene B4 Antagonist SAR: 5-Substituent Requirement

In a foundational structure-activity relationship (SAR) study on hydroxyacetophenone-based leukotriene B4 (LTB4) receptor antagonists, substitution of a nonpolar group at the 5-position was demonstrated to be required for antagonist activity, with the 5-ethyl-substituted compound (LY255283) achieving an IC50 of 87 nM in a [3H]LTB4 binding assay using human polymorphonuclear leukocytes (PMN) [1]. Critically, the SAR established that optimal activity required hydrogen at the 3-position, hydroxyl at the 2-position, a short-chain alkyl ketone at the 1-position, and a nonpolar 5-substituent. The 5'-ethyl-2'-hydroxy-3'-nitroacetophenone represents the 3-nitro derivative of this privileged scaffold — the nitro group replacing hydrogen at the 3-position introduces an electron-withdrawing character not present in the optimized antagonist, establishing a well-defined SAR divergence point that must be experimentally validated rather than assumed.

Structure-Activity Relationship Leukotriene Antagonist Drug Discovery

Commercial Purity and Storage Comparison

Commercially, 5'-ethyl-2'-hydroxy-3'-nitroacetophenone is available at minimum purity specifications of 95% (AKSci) to ≥98% (CalpacLab, Molbase), with recommended long-term storage in a cool, dry environment under argon at room temperature . The 5'-methyl analog (CAS 66108-30-3) is available at ≥99% (HPLC) purity with a defined melting point of 130–136 °C, providing a crystalline quality benchmark . The 5'-chloro analog (CAS 84942-40-5) is specified at ≥98% (GC) purity . Differences in minimum purity specifications and analytical characterization methods (HPLC vs. GC vs. unspecified) directly impact the reliability of quantitative structure-activity comparisons and the reproducibility of synthetic transformations.

Chemical Procurement Purity Specification Stability

Hydrogen Bond Profile and Chromatographic Behavior

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone contains 1 hydrogen bond donor (phenolic -OH) and 4 hydrogen bond acceptors (nitro oxygens, carbonyl oxygen, phenolic oxygen), as computed by Cactvs [1]. By comparison, 3-nitroacetophenone (CAS 121-89-1), a simpler acetophenone intermediate, lacks the 2-hydroxy group and thus has 0 hydrogen bond donors and 3 hydrogen bond acceptors [2]. The presence of the intramolecular hydrogen bond between the 2-OH and the adjacent carbonyl (characteristic of ortho-hydroxyacetophenones) reduces the effective polarity of the 5'-ethyl derivative on normal-phase chromatography while increasing retention on reversed-phase columns relative to the non-hydroxylated analog, necessitating distinct chromatographic method development for purity analysis.

Chromatography Hydrogen Bonding Analytical Method Development

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone Application Scenarios


LTB4 Antagonist Development with 3-Nitro Substitution

Based on the established SAR that a nonpolar 5-substituent is required for LTB4 receptor binding (IC50 = 87 nM for the 5-ethyl, 3-H lead compound LY255283), 5'-ethyl-2'-hydroxy-3'-nitroacetophenone serves as the key intermediate for synthesizing 3-nitro-substituted analogs intended to explore the electronic tolerance at the 3-position [1]. The 3-nitro group introduces a Hammett σmeta value of +0.71, enabling systematic investigation of electron-withdrawing effects on antagonist potency, selectivity, and metabolic stability that cannot be accessed with the 3-unsubstituted or 3-halogenated analogs.

Chalcone and Heterocycle Library Synthesis

The compound's three differentiated functional groups (2-OH, 3-NO2, 1-COCH3) combined with the 5-ethyl substituent provide a specific substitution pattern for Claisen-Schmidt condensation to generate chalcone libraries, as demonstrated for the 5-methyl analog class [2]. The 5-ethyl group imparts a computed XLogP3-AA of 2.4 — a +0.4 log unit increase over the 5-methyl analog — which translates to measurably different chromatographic retention and cellular permeability profiles across a screening library, enabling SAR exploration along the lipophilicity axis.

Selective Nitro Reduction to 3-Amino Derivative

The 3-nitro group in 5'-ethyl-2'-hydroxy-3'-nitroacetophenone provides a well-defined reduction handle (e.g., H2/Pd-C or SnCl2) to generate the corresponding 3-amino derivative while preserving the 5-ethyl and 2-hydroxy functionalities . This chemoselective transformation is not possible with the 5'-chloro or 5'-bromo analogs, where reductive dehalogenation competes with nitro reduction, making the 5'-ethyl compound the preferred precursor for generating 3-amino-5-ethyl-2-hydroxyacetophenone scaffolds.

QSAR Model Reference Standard

With its well-defined computed descriptors (MW 209.20, XLogP3-AA 2.4, 2 rotatable bonds, 1 HBD, 4 HBA), 5'-ethyl-2'-hydroxy-3'-nitroacetophenone occupies a specific and quantifiable position in the 5-substituted 2-hydroxy-3-nitroacetophenone chemical space that is distinct from the 5-methyl (XLogP3-AA ~2.0), 5-chloro (XLogP3-AA ~2.1), and unsubstituted (XLogP3-AA ~1.3) analogs [3], making it an essential data point for building and validating QSAR models that predict bioactivity or ADME properties as a function of 5-substituent lipophilicity and steric parameters.

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